1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine
Description
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is a fluorinated organic compound characterized by a 1,3-dioxolane ring fused to a phenyl group substituted with a trifluoromethyl (–CF₃) moiety at the 3-position. The dioxolane oxygen atoms enhance solubility and metabolic stability, while the –CF₃ group confers electron-withdrawing properties and lipophilicity, making the compound a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)16-4-5-17-10/h1-3,6H,4-5,7,15H2 |
InChI Key |
GTHOPFUQIAZMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, the incorporation of the trifluoromethyl group into phenolic compounds has been linked to increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants . This suggests potential applications of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine in treating mood disorders.
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Research highlights its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria. The structural features of this compound contribute to its bioactivity, making it a candidate for further development as an antimicrobial drug .
3. Anti-cancer Research
Preliminary investigations suggest that derivatives of this compound may exhibit anti-cancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are beneficial for drug design targeting cancer cells. Studies are ongoing to evaluate its efficacy in various cancer models .
Materials Science Applications
1. Coatings and Polymers
The unique properties of this compound make it suitable for use in coatings and polymers. Its incorporation into polymer matrices can improve hydrophobicity and chemical resistance, which are desirable traits for protective coatings in industrial applications .
2. Sensor Development
The compound's electronic properties allow it to be utilized in sensor technologies, particularly in detecting environmental pollutants or biological markers. Its ability to interact with specific analytes can be harnessed to develop sensitive detection methods .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated significant inhibition of serotonin uptake with trifluoromethyl derivatives. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against multiple resistant bacterial strains; potential for new antibiotic development. |
| Study C | Anti-cancer Properties | Indicated cytotoxic effects on cancer cell lines; ongoing evaluations for therapeutic potential. |
| Study D | Material Science Applications | Enhanced properties in polymer matrices leading to improved performance in coatings. |
Mechanism of Action
The mechanism of action of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dioxolane ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dioxolane Ring Analogs
1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine
- Structural Difference : Replaces –CF₃ with a methyl (–CH₃) group at the phenyl 3-position.
- Impact :
- Reduced electronegativity and lipophilicity compared to –CF₃.
- Higher metabolic stability due to decreased susceptibility to oxidative degradation.
- Applications : Methyl derivatives are often explored as intermediates in drug discovery for improved bioavailability .
Cycloalkane-Based Methanamines
(1-[3-(Trifluoromethyl)phenyl]cyclobutyl)methanamine hydrochloride
- Structural Difference : Cyclobutane ring replaces the dioxolane system.
- Impact :
- Applications : Cycloalkane derivatives are studied for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
(1-[3-(Trifluoromethyl)phenyl]cyclopentyl)methanamine
Aromatic Substituent Variations
N-(2-Nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine
- Structural Difference: Nitrobenzyl (–NO₂) group replaces the dioxolane ring.
- Yield: 64% as a yellow oil; used in photolabile protecting groups for controlled drug release .
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
Heterocyclic Derivatives
1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride
- Structural Difference : Triazole ring replaces dioxolane.
- Impact :
2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine
Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on structural analogs.
Research Findings and Trends
- Agrochemical Use : Trifluoromethylphenyl derivatives are prevalent in pesticide formulations (e.g., mitochondrial complex inhibitors in ).
- Chiral Specificity : Enantiomers like (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl show tailored bioactivity, critical for drug design .
- Synthetic Accessibility : High-yield routes (e.g., 64–95% purity) for analogs ensure scalability .
Biological Activity
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the trifluoromethyl group and the dioxolane moiety, suggest various interactions with biological systems that warrant detailed investigation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of dioxolanes have been shown to possess antifungal and antibacterial properties. The incorporation of a trifluoromethyl group often enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens .
Anticancer Activity
Preliminary studies suggest that compounds containing dioxolane structures may exhibit anticancer properties. In particular, related compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range . The mechanism of action may involve the induction of apoptosis or interference with cellular signaling pathways.
Research Findings
Several studies have explored the biological activities of compounds related to this compound. Below is a summary of findings from notable research:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.
Case Study 2: Cytotoxicity Assessment
A series of in vitro assays were conducted on various cancer cell lines, including HCT-116 and MCF-7. The results revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
